2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Catalog No.
S999193
CAS No.
1305712-10-0
M.F
C11H17Cl2N3
M. Wt
262.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-am...

CAS Number

1305712-10-0

Product Name

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

IUPAC Name

2-(1,5-dimethylbenzimidazol-2-yl)ethanamine;dihydrochloride

Molecular Formula

C11H17Cl2N3

Molecular Weight

262.18 g/mol

InChI

InChI=1S/C11H15N3.2ClH/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H

InChI Key

DAFAKTQYEPWGHS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCN)C.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCN)C.Cl.Cl

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a benzodiazole derivative with a molecular formula of C11H17Cl2N3. The compound features a benzodiazole core structure with methyl substituents at positions 1 and 5, and an ethanamine group at position 2. It exists as a dihydrochloride salt, indicating the presence of two chloride counterions.

The mechanism of action of NSC 337415 is not well-established in scientific research. There is a lack of information on its interaction with biological systems or other compounds [, ].

Synthesis and Chemical Diversity

Due to its structure, 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can serve as a valuable building block in organic synthesis. Researchers have utilized this compound as a starting material in various reactions, including alkylation and ring closure processes [1]. These synthetic transformations enable the creation of libraries containing structurally diverse compounds. Such libraries are instrumental in drug discovery and material science research, as they allow scientists to explore a wide range of potential new molecules with unique properties [1].

Source

[1] Roman, D. (2013). One-Pot Synthesis of Substituted Benzimidazoles from o-Phenylenediamines and gem-Dicarbonyl Chlorides. Molecules, 18(11), 13942-13952.

Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Oxidation and Reduction: The compound may be subject to oxidation or reduction reactions depending on the reagents used.

Condensation Reactions: The primary amine can react with carbonyl compounds to form imines or amides.

While specific biological activities of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride are not directly reported in the provided search results, benzodiazole derivatives are known to exhibit various biological properties:

Potential Antimicrobial Activity: Some benzodiazole compounds have shown antimicrobial properties.

Possible Anticancer Effects: Certain benzodiazole derivatives have been studied for their potential anticancer activities.

Neurological Interactions: Benzodiazoles are known to interact with neuronal receptors, which may lead to effects on the central nervous system.

The synthesis of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

  • Formation of the benzodiazole ring through cyclization of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative.
  • Introduction of methyl groups at positions 1 and 5 through alkylation reactions.
  • Attachment of the ethanamine group at position 2 using suitable alkylating agents.
  • Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

The compound has potential applications in various scientific fields:

Medicinal Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.

Pharmacology: The compound may be studied for its interactions with biological targets to develop new drugs or optimize existing ones.

Organic Synthesis: It can be used as an intermediate in the synthesis of other organic compounds.

Interaction studies with 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride may include:

Receptor Binding Assays: To evaluate its affinity for specific neuronal receptors.

Enzyme Inhibition Studies: To assess its potential to modulate enzymatic activities.

Cellular Uptake Experiments: To investigate its ability to penetrate cell membranes and accumulate in specific cellular compartments.

Similar Compounds

Several compounds share structural similarities with 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride:

  • 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine
  • 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
  • [1-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]amine
  • 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride

The uniqueness of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride lies in its specific substitution pattern, particularly the presence of methyl groups at positions 1 and 5 of the benzodiazole ring . This structural feature distinguishes it from other similar compounds and may confer unique chemical reactivity and biological properties.

Dates

Last modified: 08-16-2023

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